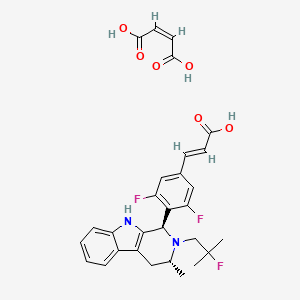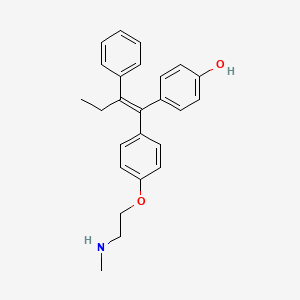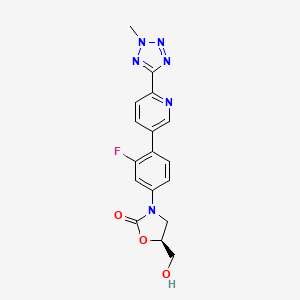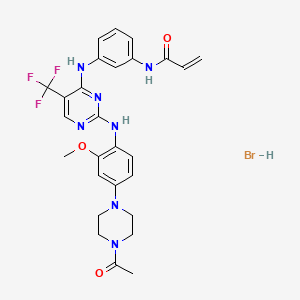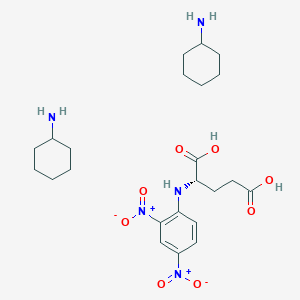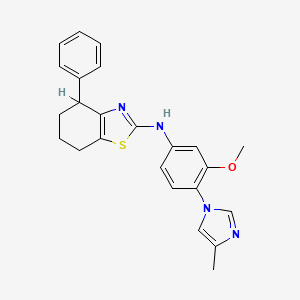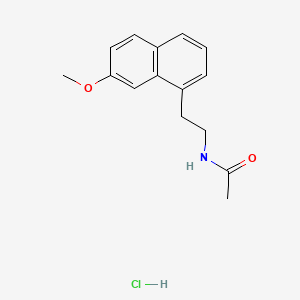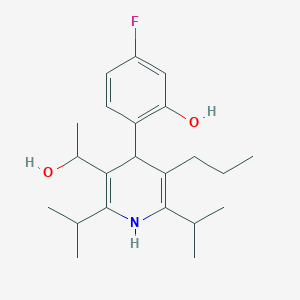
Glucagon receptor antagonists 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon receptor antagonists-3 is a highly potent glucagon receptor antagonist . The glucagon receptor is a 62 kDa protein that is activated by glucagon and is a member of the class B G-protein coupled family of receptors . Glucagon receptor antagonists have been considered as glucose-lowering therapy in type 2 diabetes patients .
Molecular Structure Analysis
The glucagon receptor is a 62 kDa protein that is activated by glucagon . It is a member of the class B G-protein coupled family of receptors, coupled to G alpha i, G s and to a lesser extent G alpha q . The structure of the human GCGR in complex with the antagonist MK-0893 has been reported . The antagonist was found to bind to an allosteric site outside the seven transmembrane (7TM) helical bundle in a position between TM6 and TM7 extending into the lipid bilayer .Chemical Reactions Analysis
The interaction of the small peptide hormone glucagon with glucagon receptor (GCGR) stimulates the release of glucose from the hepatic cells during fasting . Inhibiting the interaction between glucagon and its receptor has been reported to control hepatic glucose overproduction .科学的研究の応用
Small molecule GCGRAs, such as LY2409021, are being explored as a potential new treatment for diabetes. These antagonists work by blocking the action of the glucagon peptide, leading to reduced hepatic glucose production and lower blood glucose levels (Filipski, 2015).
Treatment with LY2409021, a novel glucagon receptor antagonist, has been associated with changes in hepatic fat and other safety variables in patients with type 2 diabetes, indicating a complex benefit-risk profile for its chronic use (Guzman et al., 2017).
The antagonist Bay 27-9955 has been shown to effectively blunt the effects of glucagon in humans, suggesting its potential as a therapeutic agent for Type II diabetes (Petersen & Sullivan, 2001).
Peptide-based glucagon receptor antagonists, such as desHis¹Pro⁴Glu⁹-glucagon, have been found to improve glucose tolerance without causing significant changes in insulin sensitivity, body weight, or pancreatic morphology in mice. This suggests their safety and effectiveness as potential treatments for type 2 diabetes (Franklin et al., 2014).
Glucagon receptor antagonists are being studied for their role in the treatment of hypoglycemia and type 2 diabetes, as well as their potential therapeutic applications in intestinal disorders (Sinclair & Drucker, 2005).
In addition to their glucose-lowering effects, glucagon receptor antagonists have been shown to reduce blood glucose levels in diabetic animals without the need for exogenous insulin, demonstrating their potential utility in diabetic treatment (Johnson et al., 1982).
作用機序
The glucagon receptor, upon binding with the signaling molecule glucagon, initiates a signal transduction pathway that begins with the activation of adenylate cyclase, which in turn produces cyclic AMP (cAMP) . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells .
将来の方向性
The development of drugs targeting the inhibition of glucagon action has been pondered . In recent years, several attempts to generate small molecules or antibodies that impair glucagon action have been pursued as potential therapeutics for type 2 diabetes . The evolution of glucagon biology has fostered the general perspective that glucagon is a hypoglycemia/fasting-induced hormone that has the primary action of increasing glycemia . This perception has limited the interest in or investigation into the potential benefits of glucagon agonism for the treatment of type 2 diabetes .
特性
IUPAC Name |
5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVVPOIGFSNHM-JLTOFOAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucagon receptor antagonists 3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

